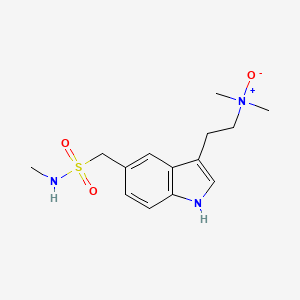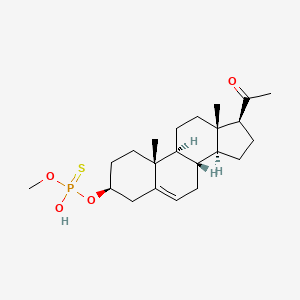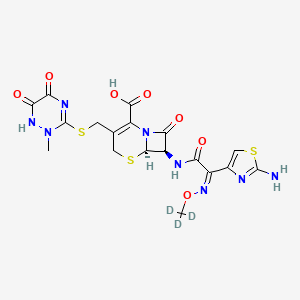
Ceftriaxona-d3 (disódica)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftriaxone-d3 is a deuterated form of ceftriaxone, a third-generation cephalosporin antibiotic. It is used primarily for its enhanced stability and pharmacokinetic properties in scientific research. The deuterium atoms replace hydrogen atoms in the ceftriaxone molecule, which can help in tracing the compound in metabolic studies and improving its resistance to metabolic degradation.
Aplicaciones Científicas De Investigación
Ceftriaxone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of ceftriaxone.
Biology: Helps in studying the interaction of ceftriaxone with biological systems, including its binding to proteins and enzymes.
Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of ceftriaxone.
Industry: Employed in the development of new formulations and delivery systems for ceftriaxone.
Mecanismo De Acción
- Ceftriaxone-d3 selectively and irreversibly inhibits bacterial cell wall synthesis by binding to transpeptidases (also known as penicillin-binding proteins or PBPs). These enzymes catalyze the cross-linking of peptidoglycan polymers, which form the bacterial cell wall .
- By inhibiting these enzymes, Ceftriaxone-d3 disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ceftriaxone-d3 (disodium) plays a significant role in biochemical reactions. It works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of Ceftriaxone-d3 (disodium) binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .
Cellular Effects
Ceftriaxone-d3 (disodium) has a profound impact on various types of cells and cellular processes. It influences cell function by preventing bacteria from making a cell wall . This action disrupts the bacterial cell’s ability to grow and divide, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Ceftriaxone-d3 (disodium) involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceftriaxone-d3 (disodium) can change over time. It has a very long half-life compared to other cephalosporins, which allows for the convenience of daily or twice-daily dosing . This long half-life contributes to its effectiveness over time .
Metabolic Pathways
Ceftriaxone-d3 (disodium) is primarily eliminated in the urine (33-67%) . The remainder is eliminated through secretion in the bile and removed from the body via the feces . This suggests that Ceftriaxone-d3 (disodium) is involved in both renal and hepatic metabolic pathways .
Transport and Distribution
Ceftriaxone-d3 (disodium) is distributed widely in the body fluids and tissues . The volume of distribution of Ceftriaxone-d3 (disodium) in healthy volunteers ranges from 5.8 to 15.5L , indicating its extensive distribution within the body.
Subcellular Localization
The subcellular localization of Ceftriaxone-d3 (disodium) is primarily extracellular due to its mechanism of action. It targets the cell wall synthesis machinery located in the periplasmic space of bacteria . Therefore, it does not need to enter the bacterial cell to exert its antibacterial effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ceftriaxone-d3 involves the incorporation of deuterium atoms into the ceftriaxone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ceftriaxone-d3 follows similar principles as the synthesis of ceftriaxone but with the inclusion of deuterium sources. The process involves:
Fermentation: Production of the cephalosporin nucleus through fermentation.
Chemical Modification: Introduction of deuterium atoms during the chemical modification steps to produce ceftriaxone-d3.
Análisis De Reacciones Químicas
Types of Reactions: Ceftriaxone-d3 undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Comparación Con Compuestos Similares
Ceftriaxone-d3 can be compared with other deuterated antibiotics and third-generation cephalosporins:
Cefotaxime-d3: Another deuterated cephalosporin with similar applications in metabolic studies.
Cefixime-d3: Used for similar purposes but has different pharmacokinetic properties.
Ceftriaxone: The non-deuterated form, widely used in clinical settings for its broad-spectrum antibacterial activity.
Uniqueness: Ceftriaxone-d3 is unique due to its enhanced stability and resistance to metabolic degradation, making it particularly useful in research settings where tracing the compound is essential.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SBUQEZGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
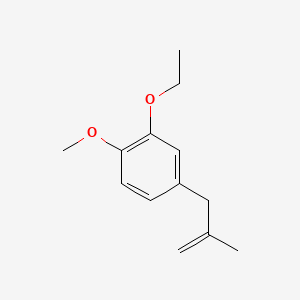

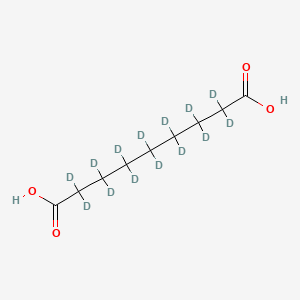
![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
